molecular formula C4H4BrNO2 B8729696 3-Bromopyrrolidine-2,5-dione CAS No. 39660-53-2

3-Bromopyrrolidine-2,5-dione

Cat. No.: B8729696
CAS No.: 39660-53-2
M. Wt: 177.98 g/mol
InChI Key: JNETYVLEGPSOFY-UHFFFAOYSA-N
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Preparation Methods

3-Bromopyrrolidine-2,5-dione is typically synthesized by the bromination of succinimide. The process involves the reaction of succinimide with bromine in the presence of a sodium hydroxide solution . This method is efficient and yields high-purity this compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Scientific Research Applications

Medicinal Chemistry

3-Bromopyrrolidine-2,5-dione and its derivatives are noted for their bioactivity, particularly as anticonvulsants and enzyme inhibitors.

  • Anticonvulsant Activity : Research has demonstrated that compounds derived from pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, studies indicate that 1-bromopyrrolidine-2,5-dione derivatives can effectively inhibit seizures in animal models, suggesting potential for treating epilepsy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders and certain types of skin cancer .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.

  • Halogenation Reagents : Pyrrolidine-2,5-dione derivatives are commonly used as halogenation agents in organic synthesis. The bromine atom in this compound allows for selective substitution reactions that are essential for creating various functionalized compounds .
  • Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel heterocyclic compounds through various coupling reactions. For example, it can participate in Sonogashira couplings to produce donor-acceptor substituted products that have potential applications in materials science and pharmaceuticals .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Study Focus Findings
Obniska et al. (2012)Anticonvulsant propertiesDemonstrated significant seizure inhibition in rodent models using pyrrolidine derivatives .
Kaminski et al. (2011)Tyrosinase inhibitionIdentified effective inhibition of tyrosinase by pyrrolidine derivatives .
Górski et al. (2024)Synthesis strategiesDeveloped a synthetic route utilizing this compound for creating multi-heteroatom-doped nanographenes .

Mechanism of Action

The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .

Comparison with Similar Compounds

3-Bromopyrrolidine-2,5-dione is often compared with other N-halosuccinimides, such as N-chlorosuccinimide and N-iodosuccinimide . While all these compounds serve as halogen sources in organic synthesis, this compound is unique due to its balance of reactivity and stability. N-chlorosuccinimide is less reactive and requires activation by acids or catalysts, whereas N-iodosuccinimide is more reactive but less stable . This makes this compound a versatile and preferred reagent for many bromination reactions.

Similar Compounds

Properties

CAS No.

39660-53-2

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

3-bromopyrrolidine-2,5-dione

InChI

InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8)

InChI Key

JNETYVLEGPSOFY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)Br

Origin of Product

United States

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